molecular formula C21H23NO4S B12907148 Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate CAS No. 116354-73-5

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate

Cat. No.: B12907148
CAS No.: 116354-73-5
M. Wt: 385.5 g/mol
InChI Key: WTWFRLZEXLKQIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research .

Properties

CAS No.

116354-73-5

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 2-[4-[4-(1,3-benzoxazol-2-ylsulfanyl)butoxy]phenyl]acetate

InChI

InChI=1S/C21H23NO4S/c1-2-24-20(23)15-16-9-11-17(12-10-16)25-13-5-6-14-27-21-22-18-7-3-4-8-19(18)26-21/h3-4,7-12H,2,5-6,13-15H2,1H3

InChI Key

WTWFRLZEXLKQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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